molecular formula C22H31ClN2O B6072556 N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide

Cat. No.: B6072556
M. Wt: 374.9 g/mol
InChI Key: CGIBSGCLIJIOBO-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[23]hexane-2-carboxamide is a complex organic compound that features a spirohexane core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the spirohexane core. The chlorophenyl group is introduced through a substitution reaction. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide: shares structural similarities with other compounds containing piperidine rings and chlorophenyl groups.

    This compound: is unique due to its spirohexane core, which imparts specific chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct reactivity and potential applications. The spirohexane core, in particular, provides a rigid framework that can influence the compound’s interactions with biological targets.

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O/c1-24(21(26)20-15-22(20)10-2-11-22)16-18-8-13-25(14-9-18)12-7-17-3-5-19(23)6-4-17/h3-6,18,20H,2,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBSGCLIJIOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3CC34CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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